4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-cyclopentyl-5-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAAYBKAIQRIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C2CCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Cyclopentylation: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts such as palladium(0) complexes and bases like potassium carbonate.
Major Products
Substitution Products: 4-substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated pyrazole derivatives.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations at Position 1
The cyclopentyl group at position 1 distinguishes this compound from analogs with alternative substituents:
- 1-(Difluoromethyl) derivatives : 4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole (CAS 1855944-42-1) introduces electronegative fluorine atoms, increasing hydrophobicity and altering acidity (predicted pKa = -3.52) compared to the cyclopentyl analog .
- 1-(Hydroxyethyl) derivatives : Ethyl or hydroxyethyl groups at position 1, as in 4-bromo-1-(2-hydroxyethyl)pyrazole , improve water solubility but may reduce membrane permeability .
Substituent Variations at Position 5
The methoxymethyl group at position 5 contrasts with other substituents:
- 5-Trifluoromethyl derivatives : 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS 1512398-16-1) has a higher molecular weight (251.12 g/mol) and enhanced lipophilicity due to the CF₃ group, which could improve blood-brain barrier penetration .
- 5-Bicyclic substituents : 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole (CAS 926232-21-5) introduces a rigid oxygen-containing bicyclic system, which may influence conformational flexibility and hydrogen-bonding capacity .
Bromine vs. Other Halogens at Position 4
Bromine’s polarizability and van der Waals radius (1.85 Å) differ from chlorine (1.75 Å) and fluorine (1.47 Å):
Spectral and Physical Data
Biological Activity
4-Bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclopentyl group, which contribute to its unique pharmacological properties. Research has indicated that this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a subject of interest for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{14}BrN_{3}O, with a molecular weight of approximately 256.13 g/mol. Its structure includes a pyrazole ring substituted at specific positions, which influences its biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C_{11}H_{14}BrN_{3}O |
| Molecular Weight | 256.13 g/mol |
| Pyrazole Position | 5-(Methoxymethyl) |
| Substituents | Bromine (Br), Cyclopentyl |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism of action may involve the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against various cancer cell lines. The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, modulating their activity and influencing various biochemical processes. For example, the inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant bacterial strains .
Anti-inflammatory Research
In an investigation into the anti-inflammatory effects of pyrazoles, researchers found that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models . This reduction was associated with decreased swelling and pain in inflammatory models.
Anticancer Studies
A recent study focused on the anticancer potential of this compound against breast cancer cell lines demonstrated an IC50 value indicating potent cytotoxicity. The study suggested that the compound's mechanism involved the activation of apoptotic pathways while inhibiting cell proliferation .
Q & A
Q. What are the common synthetic routes for 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, cyclopentyl hydrazine derivatives can react with brominated ketoesters under reflux in ethanol or THF, followed by methoxymethylation using methoxymethyl chloride in the presence of a base (e.g., K₂CO₃). Yield optimization often requires controlled temperature (70–90°C) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?
- X-ray diffraction (XRD): Resolves precise bond lengths and angles, critical for confirming the bromine substitution pattern and cyclopentyl ring conformation. For example, XRD analysis of analogous pyrazoles revealed dihedral angles between substituents (e.g., 74.91° between pyrazole and chlorophenyl rings) .
- NMR spectroscopy: H and C NMR identify methoxymethyl (-OCH₃) and cyclopentyl proton environments, with characteristic shifts at δ 3.2–3.5 ppm for methoxy groups and δ 1.5–2.5 ppm for cyclopentyl hydrogens .
Q. How can researchers assess the compound’s preliminary biological activity in antimicrobial or anticancer assays?
Standard protocols include:
- Broth microdilution (antimicrobial): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL, with MIC values determined after 24 hours .
- MTT assay (anticancer): Screen against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, comparing viability to controls after 48 hours .
Advanced Research Questions
Q. How do noncovalent interactions (e.g., halogen bonding) influence the compound’s crystallographic packing and stability?
Density Functional Theory (DFT) calculations and Hirshfeld surface analysis reveal the role of Br···π and C–H···O interactions in stabilizing crystal lattices. For example, Br atoms in analogous pyrazoles participate in short contacts (3.3–3.5 Å) with aromatic rings, contributing to 15–20% of total intermolecular interactions .
Q. What strategies address contradictions in biological activity data across different studies?
- Computational validation: Use molecular docking to verify binding affinity to target proteins (e.g., σ receptors or tubulin) and compare with experimental IC₅₀ values .
- Assay standardization: Control variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and cell passage number to minimize variability .
Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazole functionalization?
- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position, while nonpolar solvents (e.g., toluene) promote cyclopentyl group retention .
- Catalyst screening: Cu(I) catalysts improve yields in Sonogashira couplings for alkynyl substitutions at the 5-position .
Q. What is the mechanistic role of substituents (e.g., methoxymethyl) in modulating electronic properties?
- Electron-donating effects: Methoxymethyl groups increase electron density at the pyrazole ring, altering reactivity in electrophilic substitutions (e.g., bromination at C4) .
- Hammett parameters: Substituents with σₚ values < 0 (e.g., -OCH₃) enhance resonance stabilization, as shown in UV-Vis spectra with redshifted absorption bands (~356 nm in DMSO) .
Q. How do theoretical studies (e.g., QSAR) correlate structural features with bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP and polar surface area predict improved blood-brain barrier penetration for analogs with smaller cyclopentyl groups and higher lipophilicity (LogP > 3) .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Q. How do solvent polarity and proticity affect the compound’s photophysical properties?
Emission spectra in polar solvents (e.g., DMSO) show bathochromic shifts (~356 nm) due to solvatochromism, while nonpolar solvents (e.g., chloroform) exhibit weaker Stokes shifts. Time-resolved fluorescence can quantify excited-state lifetimes (1–5 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
